2,3-Dichloro-5-(chloromethyl)pyridine

Physicochemical Property Lipophilicity LogP

Procure 2,3-Dichloro-5-(chloromethyl)pyridine (CAS 54127-31-0) as the definitive intermediate for synthesizing the neonicotinoid impurity 5-Chloro Imidacloprid. Its unique 2,3-dichloro-5-chloromethyl substitution pattern is non-substitutable for this critical analytical reference standard. Ideal for agrochemical QC/QA and medicinal chemistry optimization due to its high LogP (2.89) for lipophilic scaffolds.

Molecular Formula C6H4Cl3N
Molecular Weight 196.5 g/mol
CAS No. 54127-31-0
Cat. No. B1311800
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Dichloro-5-(chloromethyl)pyridine
CAS54127-31-0
Molecular FormulaC6H4Cl3N
Molecular Weight196.5 g/mol
Structural Identifiers
SMILESC1=C(C=NC(=C1Cl)Cl)CCl
InChIInChI=1S/C6H4Cl3N/c7-2-4-1-5(8)6(9)10-3-4/h1,3H,2H2
InChIKeyXJCSQVBPRZIYPY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3-Dichloro-5-(chloromethyl)pyridine (CAS 54127-31-0) Overview: A Key Intermediate for Neonicotinoid Synthesis and Reference Standard Procurement


2,3-Dichloro-5-(chloromethyl)pyridine (CAS 54127-31-0) is a halogenated pyridine derivative with the molecular formula C₆H₄Cl₃N, featuring chlorine atoms at the 2- and 3-positions and a chloromethyl group at the 5-position . Its molecular weight is 196.46 g/mol, and it is typically supplied as a solid with a purity of ≥95% . The compound is primarily recognized as a critical intermediate in the synthesis of 5-Chloro Imidacloprid (CAS 135769-74-3), which is a known impurity of the neonicotinoid insecticide Imidacloprid .

2,3-Dichloro-5-(chloromethyl)pyridine Procurement: Why Closely Related Chloromethylpyridine Analogs Cannot Be Substituted


The specific substitution pattern on the pyridine ring critically dictates the compound's reactivity, physicochemical properties, and its ultimate role as a synthetic intermediate or analytical standard. Unlike simpler isomers such as 2-chloromethylpyridine or 3-chloromethylpyridine, the presence of electron-withdrawing chlorine atoms at the 2- and 3-positions significantly alters the electron density of the ring, directly impacting the nucleophilic substitution at the 5-chloromethyl group. Furthermore, the predicted physicochemical properties, such as a LogP of 2.89, differ substantially from less halogenated analogs . This unique profile makes 2,3-Dichloro-5-(chloromethyl)pyridine essential for synthesizing specific neonicotinoid impurities like 5-Chloro Imidacloprid . Substituting it with a generic or less specifically substituted chloromethylpyridine would result in a different reaction pathway, leading to an undesired final product or an inaccurate analytical reference standard.

2,3-Dichloro-5-(chloromethyl)pyridine: Quantitative Evidence for Product-Specific Differentiation vs. Analogs


Comparative Physicochemical Profile: Predicted LogP and pKa vs. 2-Chloromethylpyridine

The predicted lipophilicity (LogP) of 2,3-Dichloro-5-(chloromethyl)pyridine is 2.89, which is substantially higher than that of the less substituted analog 2-Chloromethylpyridine, for which a LogP of 1.05 is reported . This increased lipophilicity is a direct consequence of the additional chlorine atoms on the pyridine ring . Furthermore, the predicted acid dissociation constant (pKa) for the target compound is -1.51, indicating a significantly weaker basicity compared to unsubstituted pyridine, which has a pKa of 5.23 . This difference in basicity can affect the compound's behavior in acid/base extractions and its reactivity as a nucleophile or electrophile.

Physicochemical Property Lipophilicity LogP pKa Drug-likeness

Synthetic Utility: Documented Synthesis Yield for 5-Chloro Imidacloprid Intermediate

2,3-Dichloro-5-(chloromethyl)pyridine is a specific and well-documented intermediate for the synthesis of 5-Chloro Imidacloprid, a critical impurity standard for the quality control of Imidacloprid . A patent (EP1679308 A1) details a synthesis route involving the chlorination of (5,6-dichloro-3-pyridinyl)methanol, yielding the target compound as a yellow oil that solidifies upon standing [1]. A reported yield for a similar synthesis is 77.4% [1]. This contrasts with the synthesis of Imidacloprid itself, which typically uses the less substituted 2-Chloro-5-chloromethylpyridine (CCMP) as the key intermediate [2].

Agrochemical Synthesis Synthetic Intermediate Reaction Yield Neonicotinoid Impurity

Storage and Stability: Specific Inert Atmosphere Requirement vs. 2-Chloromethylpyridine

To maintain purity and prevent degradation, 2,3-Dichloro-5-(chloromethyl)pyridine requires storage under an inert atmosphere at 2-8°C . This specific storage condition highlights a key differentiation from 2-Chloromethylpyridine, which, while also an alkylating agent with its own hazards, is typically stored at room temperature . The need for an inert gas and refrigeration for 2,3-Dichloro-5-(chloromethyl)pyridine suggests a greater sensitivity to moisture, air, or thermal degradation compared to its less halogenated counterpart.

Chemical Stability Storage Condition Laboratory Handling Shelf-life

Best Application Scenarios for Procuring 2,3-Dichloro-5-(chloromethyl)pyridine Based on Differentiated Evidence


Synthesis of 5-Chloro Imidacloprid as an Analytical Reference Impurity Standard

The primary and most critical application for 2,3-Dichloro-5-(chloromethyl)pyridine is as a direct intermediate in the synthesis of 5-Chloro Imidacloprid . Due to the compound's specific 2,3-dichloro-5-chloromethyl substitution pattern, it is the only viable starting material to synthesize this particular impurity. This is essential for analytical laboratories involved in the quality control (QC) and regulatory compliance of Imidacloprid-based pesticide formulations, as it allows for the creation of a pure, well-characterized impurity reference standard. The reported 77.4% synthesis yield provides a quantitative benchmark for process development [1].

As a High-LogP Building Block for Lipophilic Compound Libraries in Drug Discovery

The significantly high predicted LogP of 2.89 for 2,3-Dichloro-5-(chloromethyl)pyridine differentiates it as a valuable building block for synthesizing more lipophilic molecules . In medicinal chemistry and drug discovery, optimizing LogP is crucial for improving membrane permeability and altering a compound's ADME (Absorption, Distribution, Metabolism, Excretion) profile. Researchers aiming to increase the lipophilicity of a pyridine-containing scaffold should specifically procure this compound over less halogenated analogs like 2-chloromethylpyridine (LogP 1.05) .

Development of New Agrochemical Candidates through Further Functionalization

The compound's reactive chloromethyl group serves as an electrophilic handle for introducing various nucleophiles, while the chlorine atoms can be further modified via cross-coupling reactions . This dual reactivity makes it a versatile intermediate for creating a library of novel pyridine derivatives with potential insecticidal or herbicidal activity. The 2,3-dichloro substitution pattern is a common motif in several agrochemicals, and this specific intermediate provides a direct route to exploring the structure-activity relationships (SAR) of this class of compounds.

As a Certified Reference Material (CRM) for NMR and HPLC Method Validation

Commercial sources typically supply 2,3-Dichloro-5-(chloromethyl)pyridine at a high purity of ≥95%, with some vendors offering batch-specific certificates of analysis (CoA) that include data from NMR, HPLC, and GC [REFS-4, REFS-5]. The distinct and complex NMR spectrum due to the three chlorine atoms makes it an excellent standard for method development and validation in analytical chemistry. Its unique and well-characterized analytical signature, combined with the requirement for inert atmosphere storage , positions it as a valuable Certified Reference Material (CRM) for calibrating instruments and validating analytical methods for related agrochemical impurities.

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